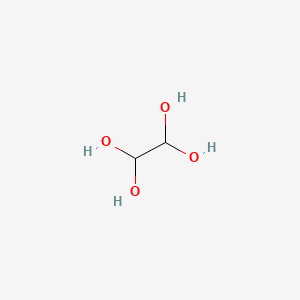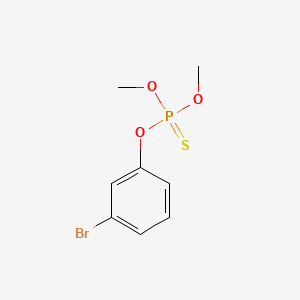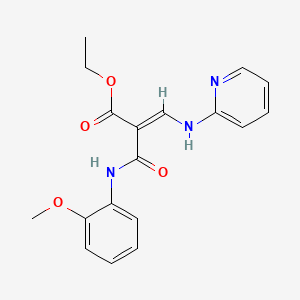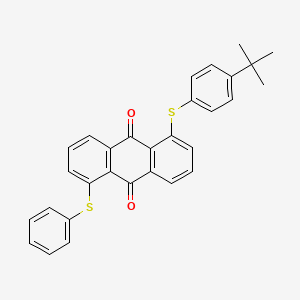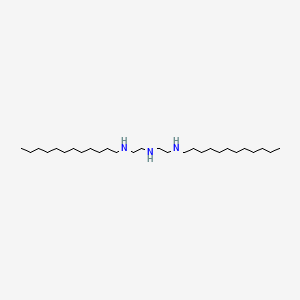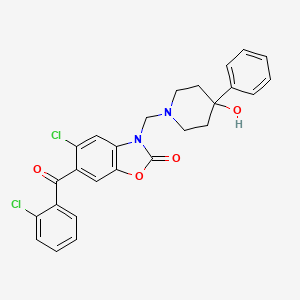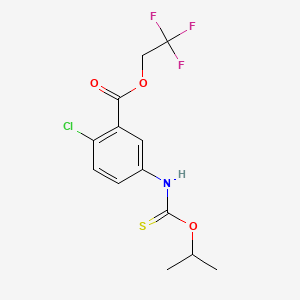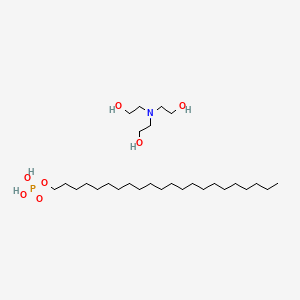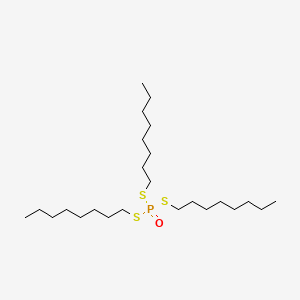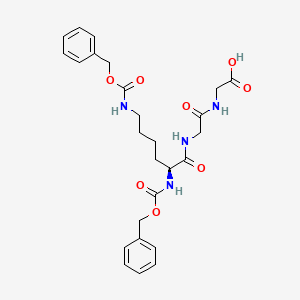
N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosmarinus Officinalis Extract , is a natural compound derived from the leaves of the rosemary plant. This extract is widely recognized for its potent antioxidant properties, which make it valuable in various industries, including cosmetics, food, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.
Industrial Production Methods
In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.
Chemical Reactions Analysis
Types of Reactions
Rosmarinus Officinalis Extract primarily undergoes oxidation and reduction reactions due to its high content of phenolic compounds. These reactions are crucial for its antioxidant activity.
Common Reagents and Conditions
Common reagents used in reactions involving Rosmarinus Officinalis Extract include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically carried out under mild conditions to preserve the integrity of the phenolic compounds.
Major Products Formed
The major products formed from these reactions are various oxidized and reduced forms of the phenolic compounds present in the extract. These products contribute to the extract’s antioxidant properties.
Scientific Research Applications
Rosmarinus Officinalis Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential in treating inflammatory conditions and as a neuroprotective agent.
Mechanism of Action
The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Thymus Vulgaris Extract: Another plant extract with strong antioxidant properties.
Salvia Officinalis Extract: Known for its antimicrobial and antioxidant activities.
Origanum Vulgare Extract: Contains phenolic compounds with antioxidant and antimicrobial properties.
Uniqueness
What sets Rosmarinus Officinalis Extract apart from these similar compounds is its unique composition of phenolic diterpenes, such as carnosic acid and carnosol, which are particularly effective in neutralizing free radicals and providing long-lasting antioxidant effects .
Properties
CAS No. |
84697-19-8 |
|---|---|
Molecular Formula |
C26H32N4O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1 |
InChI Key |
FIHSHUVRQWJTPB-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


